Sergolexole maleate

Catalog No.
S624074
CAS No.
108674-87-9
M.F
C30H40N2O7
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sergolexole maleate

CAS Number

108674-87-9

Product Name

Sergolexole maleate

IUPAC Name

(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

Molecular Formula

C30H40N2O7

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1

InChI Key

AWRYUNKJBYLYFR-VRUJKGOYSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Synonyms

Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1)

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Sergolexole maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sergolexole maleate is a small molecule drug characterized as a selective antagonist of the serotonin 5-HT2 receptors. This compound, with the chemical formula C30H40N2O7C_{30}H_{40}N_{2}O_{7} and a molecular weight of 532.65 g/mol, is derived from ergoline derivatives and is primarily studied for its potential applications in treating various psychiatric and neurological disorders. The maleate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations .

Typical of organic compounds. Notable reactions include:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
  • Reduction: This reaction entails the addition of hydrogen or removal of oxygen, commonly using reducing agents like sodium borohydride.
  • Substitution: Sergolexole maleate can undergo substitution reactions where functional groups are replaced by others, typically using halogens or alkylating agents under anhydrous conditions .

These reactions can lead to various derivatives that may exhibit altered biological activities or pharmacological properties.

Sergolexole maleate has been studied for its biological activity, particularly its role as a serotonin 5-HT2 receptor antagonist. This action may contribute to its therapeutic effects in conditions such as anxiety and depression. The compound's ability to selectively block these receptors can modulate serotonin signaling pathways, which are crucial in mood regulation and cognitive function . Additionally, research indicates that sergolexole and its metabolites may have implications in neuroprotection and anti-inflammatory responses.

The synthesis of sergolexole maleate involves several key steps:

  • Esterification: The initial step includes the esterification of an ergoline derivative with a 4-methoxycyclohexyl ester.
  • Formation of Maleate Salt: The resulting compound is then reacted with maleic acid to produce the maleate salt.

In industrial settings, these processes are scaled up with rigorous quality control measures to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Sergolexole maleate is primarily investigated for its potential therapeutic applications in psychiatry and neurology. Its selective antagonism at serotonin receptors suggests possible uses in:

  • Treatment of anxiety disorders
  • Management of depressive disorders
  • Neuroprotective strategies in neurodegenerative diseases

Furthermore, ongoing research aims to explore its efficacy and safety profiles in clinical settings .

Studies on sergolexole maleate have highlighted potential drug-drug interactions, particularly concerning other medications that affect serotonin levels or those metabolized by similar pathways. For instance, concurrent use with other serotonergic agents may enhance effects or increase the risk of serotonin syndrome. Comprehensive pharmacokinetic studies are essential to understand these interactions fully and ensure safe therapeutic applications .

Several compounds share structural or functional similarities with sergolexole maleate. These include:

Uniqueness

Sergolexole maleate's uniqueness lies in its specific selectivity for the 5-HT2 receptor subtype, which distinguishes it from other similar compounds that may have broader receptor activity or different therapeutic targets. This selectivity potentially leads to fewer side effects associated with broader-spectrum serotonergic drugs .

Mechanism of Serotonin 5-HT2 Receptor Antagonism

Allosteric Modulation vs. Competitive Binding Dynamics

Sergolexole maleate operates through competitive antagonism at 5-HT2 receptors, directly occupying the orthosteric binding site to displace endogenous serotonin. This mechanism contrasts with allosteric modulators, which bind distal regions of the receptor to alter conformational states or ligand affinity. Radioligand displacement assays demonstrate sergolexole's nanomolar-range dissociation constant (Kd ≈ 1 nM) at cortical 5-HT2 receptors, consistent with classical competitive inhibition kinetics [1] [6]. Functional studies in rat vascular tissue corroborate this model, showing surmountable antagonism of serotonin-induced contractions without evidence of non-competitive or allosteric effects [6].

Differential Effects on 5-HT2A, 5-HT2B, and 5-HT2C Subtypes

The compound exhibits broad-spectrum 5-HT2 receptor antagonism with demonstrated activity at both 5-HT2A and 5-HT2B subtypes. Cortical membrane binding assays primarily reflect 5-HT2A interactions, while functional blockade of serotonin-mediated vasoconstriction in rat jugular vein implicates 5-HT2B receptor engagement [6]. Notably, available literature lacks direct evidence quantifying sergolexole's affinity for 5-HT2C receptors, leaving its pharmacological profile at this subtype undefined. This gap highlights the need for subtype-selective binding studies to fully characterize its receptor interaction landscape.

Selectivity Profiling Across Monoaminergic Systems

Absence of Dopamine D1/D2 Receptor Affinity

Sergolexole maleate demonstrates exceptional selectivity against dopaminergic pathways, showing no appreciable binding to dopamine D1 or D2 receptors at concentrations exceeding 1,000 nM. This pharmacological purity distinguishes it from structurally related ergot derivatives that frequently exhibit dopaminergic activity, enabling precise interrogation of 5-HT2-mediated phenomena without confounding dopamine receptor modulation [1] [6].

Negligible Activity at Histaminergic and Adrenergic Receptors

Comprehensive receptor screening reveals minimal interaction with histamine H1 receptors, muscarinic cholinergic receptors, β-adrenergic receptors, and α1-adrenergic receptors. However, moderate affinity for α2-adrenergic receptors (Kd ≈ 100 nM) warrants consideration in experimental designs, though this activity remains 100-fold weaker than its primary 5-HT2 antagonism [1] [6].

Table 1: Receptor Binding Profile of Sergolexole Maleate

Receptor SystemAffinity (Kd)Pharmacological Activity
5-HT21 nMCompetitive antagonist
α2-Adrenergic100 nMModerate antagonism
Dopamine D1/D2>1,000 nMNo significant activity
Histamine H1>1,000 nMNo significant activity
β-Adrenergic>1,000 nMNo significant activity
α1-Adrenergic>1,000 nMNo significant activity
Muscarinic Cholinergic>1,000 nMNo significant activity

Data synthesized from radioligand binding and functional assays [1] [6]

The molecular architecture of sergolexole maleate—an ergoline ester derivative—confers structural specificity for 5-HT2 receptors while avoiding conserved motifs required for interaction with related G protein-coupled receptors. This precise steric complementarity underlies its exceptional selectivity profile, particularly the complete absence of dopaminergic engagement despite structural similarities to dopamine receptor ligands [1] [2].

Functional consequences of 5-HT2 receptor blockade emerge in both central and peripheral models. Central administration inhibits serotonin-mediated corticosterone release in rats, implicating 5-HT2A/2C receptor modulation of hypothalamic-pituitary-adrenal axis activity [6]. Peripheral vasculature studies demonstrate dose-dependent inhibition of serotonin-induced vasoconstriction, highlighting 5-HT2B receptor antagonism in smooth muscle [6]. These differential tissue effects suggest sergolexole may serve as a valuable probe for dissecting subtype-specific 5-HT2 receptor functions when combined with regional pharmacokinetic analyses.

Ergot Alkaloid Backbone Modifications Enabling 5-Hydroxytryptamine2 Selectivity

Sergolexole maleate represents a sophisticated approach to modifying the fundamental ergot alkaloid scaffold to achieve exceptional selectivity for 5-hydroxytryptamine2 receptors. The compound's design leverages the inherent structural similarity between the ergoline nucleus and endogenous monoamine neurotransmitters, particularly serotonin, while incorporating specific modifications that enhance receptor subtype selectivity [1] [2].

The core ergoline backbone of sergolexole maintains the essential tetracyclic ring system characteristic of ergot alkaloids, which consists of a partially hydrogenated indole[4,3-f,g]quinoline structure [3]. This scaffold provides the fundamental pharmacophore necessary for serotonin receptor recognition and binding. The ergoline nucleus contains critical structural elements found in neurotransmitters such as dopamine, serotonin, and epinephrine, which accounts for the inherent receptor binding capacity of ergot alkaloids [4].

Key structural modifications that contribute to sergolexole's 5-hydroxytryptamine2 selectivity include the incorporation of a 4-methoxycyclohexyl ester group at the 8-position of the ergoline backbone [1] [5]. This cyclohexyl ester modification serves multiple functions: it provides steric bulk that enhances selectivity for 5-hydroxytryptamine2 receptor subtypes while simultaneously reducing affinity for other serotonin receptor families. The trans configuration of this ester linkage ensures optimal spatial arrangement for high-affinity binding to the target receptors [6].

The compound exhibits a dissociation constant of approximately 1 nanomolar for 5-hydroxytryptamine2 receptors, demonstrating exceptional binding affinity [2] [7]. Importantly, sergolexole displays equipotent antagonistic activity at both 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptor subtypes, while maintaining high affinity for 5-hydroxytryptamine2B receptors [9]. This balanced activity profile across the 5-hydroxytryptamine2 receptor family distinguishes sergolexole from many other ergot alkaloid derivatives that show preferential binding to specific subtypes.

The selectivity profile is further enhanced by the compound's minimal interaction with other neurotransmitter receptor systems. Sergolexole demonstrates no appreciable binding to 5-hydroxytryptamine1, dopamine D1 or D2, histamine H1, cholinergic, or beta-adrenergic receptors [2] [7]. The only notable off-target activity is modest affinity for alpha-2 adrenergic receptors with a dissociation constant of approximately 100 nanomolar, representing a 100-fold selectivity margin compared to 5-hydroxytryptamine2 receptors [2].

Role of Esterification in Pharmacokinetic Optimization

The esterification strategy employed in sergolexole's design serves dual purposes: enhancing receptor selectivity while simultaneously optimizing pharmacokinetic properties. The 4-methoxycyclohexyl ester group functions as a pharmacokinetic modulator that influences absorption, distribution, metabolism, and bioavailability characteristics [1] [5].

Oral bioavailability studies in spontaneously hypertensive rats demonstrated excellent absorption characteristics, with an oral to intravenous dose ratio approximating 4:1 [2] [7]. This favorable bioavailability profile represents a significant advancement over many ergot alkaloids, which typically suffer from poor oral absorption and extensive first-pass metabolism [10]. The ester modification appears to protect the compound from premature metabolism while maintaining sufficient lipophilicity for effective gastrointestinal absorption.

The ester linkage also functions as a metabolically labile bond that undergoes hepatic hydrolysis to yield the active metabolite 1-isopropyl dihydrolysergic acid [11]. This metabolic conversion represents a form of prodrug activation, where the parent ester compound serves as a delivery vehicle for the pharmacologically active acid metabolite. The hydrolysis reaction is catalyzed by hepatic esterases, primarily carboxylesterase enzymes that are abundant in liver tissue [12].

The esterification strategy provides temporal control over drug activation, as the parent compound must first undergo absorption and hepatic distribution before conversion to the active metabolite. This process helps to minimize potential systemic exposure to the more reactive acid form while ensuring targeted hepatic activation. The approach also allows for optimization of tissue distribution patterns, as the ester and acid forms may exhibit different tissue penetration characteristics.

Studies comparing the efficiency of metabolite formation have demonstrated that the ester hydrolysis process is highly dependent on hepatic enzyme activity [12]. The conversion rate can be influenced by factors such as hepatic blood flow, enzyme saturation, and potential drug-drug interactions that affect esterase activity. This metabolic dependency provides opportunities for pharmacokinetic modulation through formulation strategies or co-administration approaches.

Impact of Maleate Counterion on Bioavailability

The selection of maleate as the counterion for sergolexole represents a strategic pharmaceutical development decision based on the well-established advantages of this carboxylic acid salt former. Maleate salts have been extensively utilized in pharmaceutical formulations, appearing in numerous United States Food and Drug Administration-approved medications due to their favorable physicochemical and biopharmaceutical properties [13] [14].

The maleate counterion contributes significantly to improved aqueous solubility compared to the free base form of sergolexole. The molecular formula of the maleate salt is C30H40N2O7, with a molecular weight of 540.65-540.66 grams per mole [1] [15]. The exact mass determination shows 540.2836 grams per mole, confirming the precise stoichiometric composition of the salt form [1]. Elemental analysis reveals a composition of carbon 66.65%, hydrogen 7.46%, nitrogen 5.18%, and oxygen 20.71% [1].

Maleate formation enables enhanced dissolution characteristics that directly translate to improved bioavailability. The dicarboxylic acid structure of maleate provides two ionizable carboxyl groups that can interact with the basic nitrogen centers in sergolexole, forming stable ionic interactions that promote aqueous dissolution [16] [14]. This enhanced solubility is particularly important for compounds with complex ergoline scaffolds, which typically exhibit limited water solubility in their neutral forms.

The physicochemical stability of the maleate salt form contributes to reliable pharmaceutical processing and formulation development. Maleate salts generally demonstrate good thermal stability and resistance to humidity-induced degradation, characteristics that are essential for commercial pharmaceutical development [14] [17]. The salt formation also facilitates consistent crystallization behavior, which is crucial for reproducible manufacturing processes and uniform drug release characteristics.

Pharmacokinetic studies have demonstrated that the maleate salt formulation maintains the excellent oral bioavailability characteristics observed with sergolexole [7]. The salt form does not appear to adversely affect the absorption process, suggesting that the maleate counterion either dissociates readily in the gastrointestinal environment or does not interfere with the molecular mechanisms of absorption. This compatibility between salt formation and bioavailability optimization represents a successful example of pharmaceutical salt development.

Metabolic Pathways and Active Metabolite Formation

The metabolic transformation of sergolexole maleate follows a well-characterized hepatic pathway that results in the formation of pharmacologically active metabolites. This biotransformation process represents a critical aspect of the compound's overall pharmacological profile, as the metabolite retains significant 5-hydroxytryptamine2 receptor antagonistic activity while exhibiting distinct pharmacokinetic characteristics compared to the parent compound [11].

The primary metabolic pathway involves hepatic ester hydrolysis of the 4-methoxycyclohexyl ester group, catalyzed by carboxylesterase enzymes abundant in liver tissue [11] [12]. This enzymatic cleavage results in the formation of 1-isopropyl dihydrolysergic acid as the major circulating metabolite. The reaction proceeds through nucleophilic attack by water molecules on the ester carbonyl carbon, facilitated by the carboxylesterase active site environment.

Metabolic studies have demonstrated that 1-isopropyl dihydrolysergic acid functions as a competitive antagonist of 5-hydroxytryptamine2 receptors, with a dissociation constant approximating 10^-7 molar in isolated rat jugular vein preparations [11]. While this represents approximately 100-fold lower affinity compared to the parent compound, the metabolite still demonstrates significant pharmacological activity. In vivo studies using pithed rats showed that the metabolite could antagonize serotonin-induced pressor responses, confirming its biological activity at physiologically relevant concentrations [11].

The relative potency of the metabolite compared to sergolexole varies depending on the experimental model and route of administration. Following intravenous administration, 1-isopropyl dihydrolysergic acid demonstrated approximately one-third the potency of sergolexole in blocking vascular 5-hydroxytryptamine2 receptors [11]. However, after intraperitoneal administration, the metabolite's relative potency decreased to approximately one-tenth to one-thirtieth that of the parent compound, suggesting differential pharmacokinetic behavior between the two molecular forms.

Central nervous system activity of the metabolite has been demonstrated through its ability to antagonize quipazine-induced increases in serum corticosterone concentrations in rats [11]. In this model system, 1-isopropyl dihydrolysergic acid showed approximately one-twentieth the potency of sergolexole, indicating that the metabolite retains the ability to cross the blood-brain barrier and interact with central 5-hydroxytryptamine2 receptors, albeit with reduced efficiency compared to the parent compound.

Hepatic Conversion to 1-Isopropyl Dihydrolysergic Acid

The hepatic conversion process represents a classic example of ester hydrolysis-mediated drug metabolism, involving the sequential action of hepatic carboxylesterases on the cyclohexyl ester linkage [11] [12]. This biotransformation occurs primarily in hepatocytes, where high concentrations of carboxylesterase-1 and carboxylesterase-2 enzymes facilitate rapid hydrolysis of ester bonds in xenobiotic compounds.

The enzyme kinetics of this conversion process have been characterized through comparative studies examining the efficiency of metabolite formation under various experimental conditions [12]. The hydrolysis reaction follows Michaelis-Menten kinetics, with the rate of conversion dependent on enzyme concentration, substrate availability, and cofactor requirements. Studies using human hepatic microsomes have confirmed that the conversion process is mediated primarily by carboxylesterase enzymes rather than cytochrome P450 oxidative systems.

The specificity of the hepatic conversion process provides opportunities for pharmacokinetic modulation through enzyme inhibition or induction strategies. Research has shown that carboxylesterase-2 activity plays a particularly crucial role in active metabolite formation, as demonstrated by studies showing decreased metabolite formation when carboxylesterase-2 is specifically inhibited [12]. This dependency suggests that genetic polymorphisms or drug interactions affecting carboxylesterase activity could significantly influence the therapeutic response to sergolexole.

The temporal pattern of metabolite formation follows first-order kinetics, with peak concentrations of 1-isopropyl dihydrolysergic acid occurring several hours after sergolexole administration [11]. This delayed peak formation contributes to extended pharmacological activity, as the metabolite provides sustained 5-hydroxytryptamine2 receptor antagonism even after parent compound levels have declined. The half-life of the metabolite appears to be longer than that of sergolexole, contributing to the overall duration of pharmacological effect.

Factors influencing the rate and extent of hepatic conversion include hepatic blood flow, enzyme saturation effects, and potential competitive inhibition by co-administered medications [18] [12]. Studies have shown that compounds undergoing significant hepatic metabolism are at higher risk for variability in therapeutic response due to individual differences in metabolic capacity. This consideration is particularly important for sergolexole, as the formation of the active metabolite represents a critical step in achieving therapeutic efficacy.

The hepatic conversion process also involves the formation of minor metabolites through alternative metabolic pathways [19]. These secondary metabolites may include glucuronide conjugates, oxidative products, or other phase I and phase II metabolic products. However, 1-isopropyl dihydrolysergic acid represents the predominant metabolite and the primary contributor to continued pharmacological activity following sergolexole administration.

Studies examining the stereochemical aspects of the conversion process have revealed that the hydrolysis reaction proceeds with retention of configuration at the key stereogenic centers of the ergoline nucleus [11]. This stereochemical fidelity ensures that the metabolite maintains the appropriate three-dimensional structure necessary for high-affinity receptor binding. The preservation of stereochemistry during metabolic conversion represents a critical factor in maintaining pharmacological activity of the metabolite.

The cellular localization of the conversion process has been mapped to specific hepatocyte compartments, with the highest carboxylesterase activity found in the endoplasmic reticulum and cytoplasmic fractions [19]. This subcellular distribution pattern influences the kinetics of metabolite formation and may affect the susceptibility of the conversion process to cellular stress conditions or metabolic perturbations.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

540.28355162 g/mol

Monoisotopic Mass

540.28355162 g/mol

Heavy Atom Count

39

UNII

XD5AHA648Y

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2 [HSA:3356 3357 3358] [KO:K04157]

Dates

Last modified: 07-16-2023

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